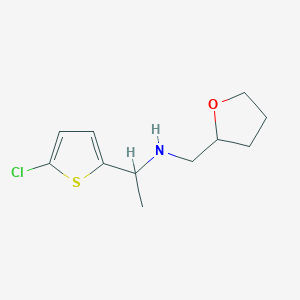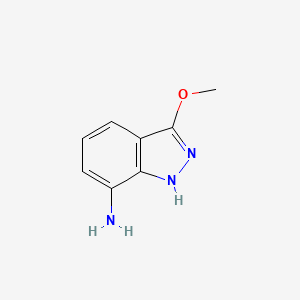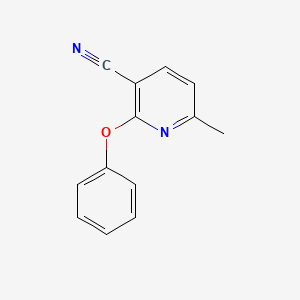
6-Methyl-2-phenoxynicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-phenoxynicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by a phenoxy group attached to the 2-position of the nicotinonitrile ring and a methyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenoxynicotinonitrile typically involves the reaction of 6-methylnicotinic acid with phenol in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene. The reaction proceeds through the formation of an ester intermediate, which is then converted to the nitrile by treatment with a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-phenoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-phenoxynicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-phenoxynicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-2-phenoxynicotinic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
6-Methyl-2-phenoxynicotinamide: Contains an amide group instead of a nitrile.
2-Phenoxynicotinonitrile: Lacks the methyl group at the 6-position.
Uniqueness
6-Methyl-2-phenoxynicotinonitrile is unique due to the presence of both a phenoxy group and a nitrile group, which confer distinct chemical reactivity and biological activity. The methyl group at the 6-position further differentiates it from other nicotinonitrile derivatives, potentially enhancing its binding affinity and specificity for certain molecular targets.
Eigenschaften
Molekularformel |
C13H10N2O |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
6-methyl-2-phenoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c1-10-7-8-11(9-14)13(15-10)16-12-5-3-2-4-6-12/h2-8H,1H3 |
InChI-Schlüssel |
XMWZDZDXYGGQQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C#N)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


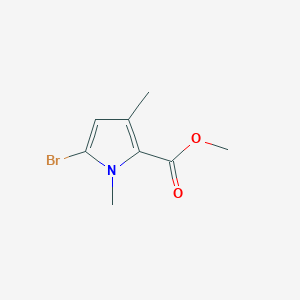
![9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid](/img/structure/B13010970.png)

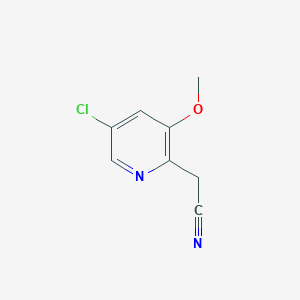
![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010988.png)

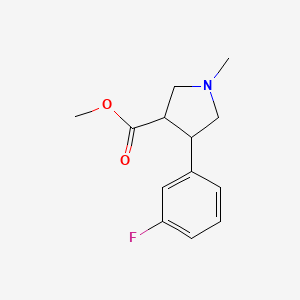
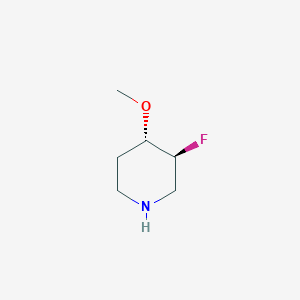


![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)

